molecular formula C14H25NO4 B13866970 1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate

Cat. No.: B13866970
M. Wt: 271.35 g/mol
InChI Key: RXXRSJXXLWWHDD-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction may involve the use of tert-butyl and ethyl protecting groups to ensure the selective formation of the desired azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate
  • 2-Propanol, 2-methyl-

Uniqueness

1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and specific substituents make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2-propan-2-ylazetidine-1,2-dicarboxylate

InChI

InChI=1S/C14H25NO4/c1-7-18-11(16)14(10(2)3)8-9-15(14)12(17)19-13(4,5)6/h10H,7-9H2,1-6H3

InChI Key

RXXRSJXXLWWHDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN1C(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

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